molecular formula C13H13NO4 B1238609 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester

Cat. No. B1238609
M. Wt: 247.25 g/mol
InChI Key: FXCTZFMSAHZQTR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester is a 1-benzopyran.

Scientific Research Applications

Neuropharmacological Research

7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) has been extensively studied in neuropharmacology. For instance, it's used to explore the potential anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors in rats, indicating that positive allosteric modulation of mGlu4 receptors might be a useful approach to treat anxiety (Stachowicz et al., 2004). Another study found that CPCCOEt enhances the climbing fibre response in Purkinje neurons, providing insights into non-mGlu1 mediated actions of CPCCOEt important for interpreting its effects (Fukunaga et al., 2007).

Cancer Research

CPCCOEt has also been used in cancer research. For example, it has been shown to inhibit the proliferation and alter the morphology of human melanoma cell lines, suggesting its potential as a therapeutic agent in melanoma treatment (Haas et al., 2007).

Neurological Injury and Recovery

This compound has demonstrated effectiveness in reducing traumatic neuronal injury and improving outcomes after brain trauma. Selective mGluR1 antagonists like CPCCOEt provided significant neuroprotection in rat cortical neuronal cultures subjected to mechanical injury and reduced lesion volumes in rats after traumatic brain injury, indicating its potential therapeutic value in brain injury treatment (Faden et al., 2001).

Mechanotransduction Research

CPCCOEt is also involved in mechanotransduction research, particularly in studies examining the role of metabotropic glutamate receptors in mechanotransduction processes of slowly adapting type I mechanoreceptors. It has been found that non-competitive mGlu1 receptor antagonists like CPCCOEt can produce a profound and long-lasting depression of mechanically evoked firing in these receptors (Cahusac & Mavulati, 2009).

properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+

InChI Key

FXCTZFMSAHZQTR-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2

SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

synonyms

7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester
CPCCOEt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Reactant of Route 2
Reactant of Route 2
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Reactant of Route 3
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Reactant of Route 4
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Reactant of Route 5
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
Reactant of Route 6
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester

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